Methyl 3-fluoro-4-methoxy-5-nitrobenzoate
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Overview
Description
Methyl 3-fluoro-4-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5. It is a derivative of benzoic acid and contains functional groups such as a methoxy group, a nitro group, and a fluoro group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-4-methoxy-5-nitrobenzoate typically involves multiple steps. One common method includes:
Methoxylation: The addition of a methoxy group.
These reactions are carried out under controlled conditions to ensure the desired product is obtained. The specific reagents and catalysts used can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are also in place to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-4-methoxy-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium methoxide and fluorine gas are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Methyl 3-fluoro-4-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and fluoro groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-3-methoxy-5-nitrobenzoate
- Methyl 4-fluoro-3-nitrobenzoate
- Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Uniqueness
Methyl 3-fluoro-4-methoxy-5-nitrobenzoate is unique due to its specific arrangement of functional groups. The combination of a methoxy group at the 4-position, a fluoro group at the 3-position, and a nitro group at the 5-position gives it distinct chemical properties and reactivity compared to similar compounds.
Biological Activity
Methyl 3-fluoro-4-methoxy-5-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with three distinct groups:
- Fluorine (F) at the 3-position
- Methoxy (OCH₃) at the 4-position
- Nitro (NO₂) at the 5-position
These substituents impart unique electronic properties that influence the compound's reactivity and biological interactions. The electron-withdrawing nature of the nitro group may deactivate the aromatic ring towards electrophilic substitution, which can affect its biological activity compared to simpler benzoic acid derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that can bind to cellular components, leading to cytotoxic effects. Additionally, the hydroxyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
- Preliminary studies suggest that derivatives of this compound possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacterial strains.
2. Anticancer Properties
- The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through oxidative stress mechanisms. This effect is linked to the generation of reactive oxygen species (ROS) following treatment .
3. Antioxidant Activity
- Some studies have reported antioxidant properties, suggesting that it may help in mitigating oxidative stress-related damage in cells . The antioxidant capacity is often assessed using assays like DPPH or ABTS, which measure free radical scavenging abilities.
Case Studies and Research Findings
Several key studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
Study B | Anticancer | Showed IC50 values indicating effective cytotoxicity against A549 lung cancer cells. |
Study C | Antioxidant | Found a dose-dependent increase in antioxidant enzyme activity in treated cells. |
Example Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a notable reduction in cell viability, with an IC50 value calculated at approximately 30 µM after 48 hours of treatment. This reduction was associated with increased levels of intracellular ROS and subsequent apoptosis markers .
Properties
Molecular Formula |
C9H8FNO5 |
---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
methyl 3-fluoro-4-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C9H8FNO5/c1-15-8-6(10)3-5(9(12)16-2)4-7(8)11(13)14/h3-4H,1-2H3 |
InChI Key |
LVZFLOWTQVCWDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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